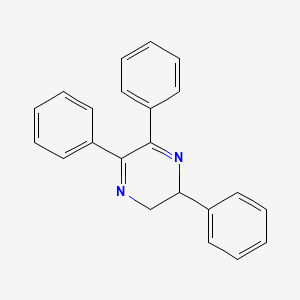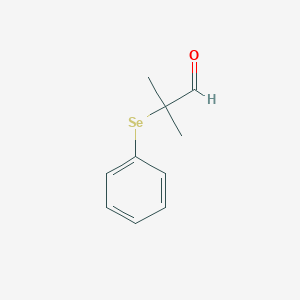
Propanal, 2-methyl-2-(phenylseleno)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanal, 2-methyl-2-(phenylseleno)- is an organic compound that belongs to the class of aldehydes It is characterized by the presence of a phenylseleno group attached to the second carbon of a 2-methylpropanal structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanal, 2-methyl-2-(phenylseleno)- typically involves the reaction of phenylselenol with a suitable aldehyde precursor. One common method includes the reaction of phenylselenol with acetone in the presence of a Lewis acid such as boron trifluoride etherate (Et2O•BF3). The reaction is carried out at low temperatures (0°C) and then warmed to room temperature to complete the reaction .
Industrial Production Methods
While specific industrial production methods for Propanal, 2-methyl-2-(phenylseleno)- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Propanal, 2-methyl-2-(phenylseleno)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding selenoxides or selenones.
Reduction: Reduction reactions can convert the phenylseleno group to a phenylselanyl group.
Substitution: The phenylseleno group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic reagents like Grignard reagents or organolithium compounds can be employed.
Major Products Formed
Oxidation: Selenoxides or selenones.
Reduction: Phenylselanyl derivatives.
Substitution: Various substituted aldehydes or alcohols, depending on the nucleophile used.
Scientific Research Applications
Propanal, 2-methyl-2-(phenylseleno)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of novel drugs.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Propanal, 2-methyl-2-(phenylseleno)- involves the interaction of the phenylseleno group with various molecular targets. The phenylseleno group can undergo redox reactions, influencing the oxidative state of biological molecules. This can lead to the modulation of cellular pathways and the regulation of oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Propanal, 2-methyl-: Lacks the phenylseleno group, making it less reactive in redox reactions.
2-Propanol, 2-methyl-: An alcohol with different chemical properties and reactivity.
Phenylselenol: Contains the phenylseleno group but lacks the aldehyde functionality.
Uniqueness
Propanal, 2-methyl-2-(phenylseleno)- is unique due to the presence of both the aldehyde and phenylseleno functionalities. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in synthetic chemistry and research applications.
Properties
CAS No. |
65946-61-4 |
|---|---|
Molecular Formula |
C10H12OSe |
Molecular Weight |
227.17 g/mol |
IUPAC Name |
2-methyl-2-phenylselanylpropanal |
InChI |
InChI=1S/C10H12OSe/c1-10(2,8-11)12-9-6-4-3-5-7-9/h3-8H,1-2H3 |
InChI Key |
CIBCHMBCMQQDTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C=O)[Se]C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


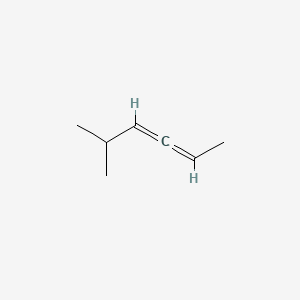
![3-[Hydroxy(phenyl)methyl]but-3-en-2-one](/img/structure/B14465942.png)
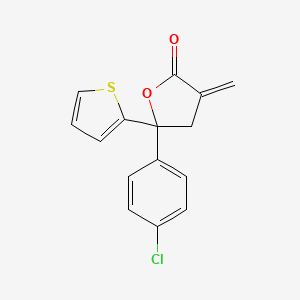
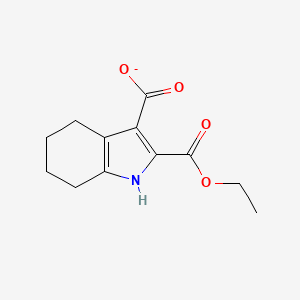

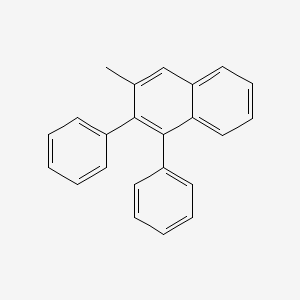
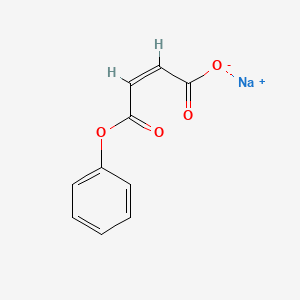
![2-[(1,3-Benzothiazol-2-yl)sulfanyl]-1-(4-hydroxy-3-methoxyphenyl)ethan-1-one](/img/structure/B14465983.png)
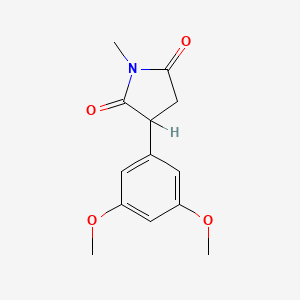
![1-Methylbicyclo[3.2.2]nona-3,6-dien-2-one](/img/structure/B14465988.png)
![Acetic acid;[3-hydroxy-2-(hydroxymethyl)-3-methylbutyl] acetate](/img/structure/B14465990.png)
![Acetic acid, 2,2'-[[4,4'-bis[[6-[[1-hydroxy-4-[[(2-methoxyethoxy)carbonyl]amino]phenyl]amino]-3-sulfo-2-naphthalenyl]azo][1,1'-biphenyl]-3,3'-diyl]bis(oxy)]bis-, disodium salt](/img/structure/B14465993.png)
